1-Bromo-6-(methylsulfanyl)hexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-6-methylsulfanylhexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrS/c1-9-7-5-3-2-4-6-8/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHTXDXWVFGCFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558788 | |
| Record name | 1-Bromo-6-(methylsulfanyl)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87243-82-1 | |
| Record name | 1-Bromo-6-(methylsulfanyl)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Bromo 6 Methylsulfanyl Hexane and Analogous Structures
Classical Approaches for Carbon-Sulfur Bond Formation via Nucleophilic Substitution
The formation of the carbon-sulfur bond in 1-bromo-6-(methylsulfanyl)hexane and similar structures is traditionally achieved through nucleophilic substitution reactions. masterorganicchemistry.com This approach remains a cornerstone of thioether synthesis due to its simplicity and the ready availability of starting materials.
Reaction of Halogenated Alkanes with Thiolate Anions: Mechanistic Considerations
The most direct and widely employed method for the synthesis of dialkyl thioethers is the reaction of an alkyl halide with a thiolate anion. masterorganicchemistry.comthieme-connect.com In the context of this compound, this would typically involve the reaction of 1,6-dibromohexane (B150918) with sodium methanethiolate (B1210775). The reaction proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism.
The thiolate anion (CH₃S⁻), a potent nucleophile, attacks the electrophilic carbon atom of the C-Br bond in 1,6-dibromohexane. This concerted process involves the simultaneous formation of the new C-S bond and the cleavage of the C-Br bond, with the bromide ion acting as the leaving group. masterorganicchemistry.compearson.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the thiolate salt without significantly solvating the nucleophilic anion, thus enhancing its reactivity.
A key consideration in this synthesis is the control of selectivity. Since the starting material, 1,6-dibromohexane, possesses two electrophilic sites, the reaction can potentially lead to a mixture of the desired monosubstituted product, this compound, and the disubstituted product, 1,6-bis(methylsulfanyl)hexane. To favor the formation of the monosubstituted product, the stoichiometry of the reactants is crucial. Typically, an excess of the dihaloalkane is used relative to the thiolate to minimize the probability of a second substitution.
The nucleophilicity of the sulfur atom is a critical factor in this reaction. Thiols are generally more acidic than the corresponding alcohols, and consequently, thiolates are less basic but more nucleophilic than alkoxides. masterorganicchemistry.com This enhanced nucleophilicity is attributed to the larger size and greater polarizability of the sulfur atom, which allows for a more effective orbital overlap with the electrophilic carbon center in the transition state. This inherent reactivity often leads to high yields and clean reactions under relatively mild conditions.
Alternative Sulfur Nucleophiles for Thioether Synthesis: Beyond Thiols
While thiols and their corresponding thiolates are the most common sulfur nucleophiles, their foul odor and susceptibility to oxidation to disulfides present significant practical challenges. mdpi.com This has spurred the development of alternative, odorless sulfur sources for the synthesis of thioethers.
One notable class of thiol surrogates is xanthates (ROCS₂K). These compounds are stable, low-cost, and can be readily prepared from alcohols and carbon disulfide. mdpi.com They can react with alkyl halides to form thioethers, likely proceeding through a xanthate intermediate that subsequently decomposes to the desired product. mdpi.com
Another important category of alternative sulfur nucleophiles includes thiosulfates (Bunte salts). These salts are easily prepared from sodium thiosulfate (B1220275) and can react with organometallic reagents like Grignard reagents to produce sulfides in good yields, avoiding the use of malodorous thiols. organic-chemistry.org
Other thiol-free sulfurizing agents that have been explored include:
S-alkylisothiouronium salts: These stable, crystalline solids can be used as effective deoxasulfenylating agents in reactions with alcohols to form thioethers, often with stereochemical inversion. rsc.org
N-heterocyclic carbene boryl sulfides: These have been shown to act as neutral sources of sulfur nucleophiles in substitution reactions with alkyl halides. nih.gov
Elemental sulfur (S₈): In combination with a reducing agent or under specific catalytic conditions, elemental sulfur can be used as a sulfur source for the synthesis of thioethers. organic-chemistry.org
Dimethyl sulfoxide (B87167) (DMSO): Under certain conditions, DMSO can serve as both a solvent and a sulfur source. mdpi.com
These alternative nucleophiles offer practical advantages in terms of handling and odor, making them valuable tools for the synthesis of bromoalkyl sulfides and other thioethers.
Catalytic Strategies for the Preparation of this compound and Related Compounds
While classical nucleophilic substitution is effective, the development of catalytic methods has provided more efficient, versatile, and often milder routes to thioethers. These strategies frequently involve transition metal catalysts that can facilitate the formation of the C-S bond through novel mechanistic pathways.
Transition Metal-Mediated C-S Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-heteroatom bonds, including the C-S bond. thieme-connect.com These methods are particularly valuable for the synthesis of aryl alkyl thioethers but can also be applied to the preparation of dialkyl thioethers. The most commonly employed metals for this purpose are palladium, copper, and nickel.
Palladium-catalyzed coupling: The Migita coupling, first reported in 1978, involves the palladium-catalyzed reaction of aryl halides with thiols. thieme-connect.com The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle, which includes the oxidative addition of the palladium catalyst to the alkyl or aryl halide, followed by ligand exchange with the thiolate, and finally, reductive elimination to yield the thioether product and regenerate the Pd(0) catalyst. thieme-connect.com
Copper-catalyzed coupling: Copper-based catalysts are often a more economical and environmentally friendly alternative to palladium. researchgate.net Copper-catalyzed C-S cross-coupling reactions, often referred to as Ullmann-type reactions, have been significantly improved by the use of various ligands that allow the reactions to proceed under milder conditions. acsgcipr.org Copper catalysts can be used with a variety of sulfur sources, including thiols, disulfides, and sodium thiosulfate. thieme-connect.com
Nickel-catalyzed coupling: Nickel catalysts have also emerged as effective promoters of C-S bond formation. researchgate.net They can catalyze the coupling of aryl and alkenyl triflates with alkyl thiols under mild conditions and with short reaction times. researchgate.net
These catalytic cross-coupling reactions offer a broad substrate scope and functional group tolerance, making them highly valuable for the synthesis of complex molecules containing the thioether functionality.
| Catalyst System | Substrates | Conditions | Yield | Reference |
| Pd(PPh₃)₄ / NaOᵗBu | Aryl halides, Thiols | DMSO, 100 °C | Good to Excellent | thieme-connect.com |
| CuI / Oxalic diamide (B1670390) ligand | Aryl halides, Thiols | - | - | thieme-connect.com |
| Nano-Ni | Alcohols, Thiols | MeCN, Room Temp | - | chemrevlett.com |
Photocatalytic and Electrocatalytic Routes to Alkyl Thioethers
In recent years, photocatalysis and electrocatalysis have emerged as powerful and sustainable strategies for organic synthesis, including the formation of C-S bonds. rsc.org These methods utilize light or electricity, respectively, to generate reactive intermediates under mild conditions, often avoiding the need for high temperatures and stoichiometric reagents.
Photocatalysis: Photocatalytic methods for thioether synthesis often involve the generation of radical intermediates. sigmaaldrich.com For instance, an organocatalyst, upon excitation with light, can become a strong reducing agent capable of activating an alkyl or aryl halide via single-electron transfer to form a radical. nih.gov This radical can then be trapped by a suitable sulfur source, such as a thiourea (B124793) derivative, to ultimately form the thioether product. sigmaaldrich.comnih.gov These reactions are attractive due to their mild conditions and the ability to use readily available starting materials. sigmaaldrich.com
Electrocatalysis: Electrochemical methods offer a green and efficient alternative for C-S bond formation. rsc.org By applying an electric potential, it is possible to selectively oxidize or reduce substrates to generate reactive species that can then participate in bond-forming reactions. For example, the electrochemical oxidation of thiols can generate thiyl radicals, which can then react with suitable partners to form thioethers. A significant advantage of electrochemistry is the ability to control the reaction selectivity by fine-tuning the applied potential. rsc.org
The development of these photocatalytic and electrocatalytic methods represents a significant step towards more sustainable and environmentally friendly approaches for the synthesis of bromoalkyl sulfides and other thioethers. researchgate.net
Green Chemistry Principles Applied to the Synthesis of Bromoalkyl Sulfides
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its analogs can be made more environmentally benign by incorporating these principles.
Key aspects of green chemistry in thioether synthesis include:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly solvents like water, dimethyl carbonate (DMC), or ionic liquids can significantly reduce the environmental impact of the synthesis. organic-chemistry.orgresearchgate.net
Catalysis: The use of catalysts, particularly those based on abundant and less toxic metals like iron or copper, is a cornerstone of green chemistry as it reduces the amount of waste generated compared to stoichiometric reactions. acsgcipr.orgchemrevlett.com
Atom Economy: Designing reactions that maximize the incorporation of all atoms from the starting materials into the final product is a key goal. Reactions like hydrothiolation of alkenes can exhibit high atom economy. thieme-connect.com
Use of Renewable Feedstocks and Odorless Reagents: Exploring the use of sulfur sources derived from renewable resources and employing odorless thiol surrogates contribute to a safer and more sustainable process. mdpi.com
Energy Efficiency: The development of reactions that proceed under mild conditions, such as those enabled by photocatalysis or electrocatalysis, reduces energy consumption. rsc.orgrsc.org
For example, the oxidation of thioethers to sulfones, a common subsequent reaction, has been demonstrated using aqueous hydrogen peroxide with a sodium tungstate (B81510) catalyst, which is a greener alternative to many traditional oxidizing agents. aalto.fi Similarly, the use of mechanochemistry, where reactions are carried out by grinding solids together, can eliminate the need for bulk solvents. researchgate.net By consciously applying these principles, the synthesis of bromoalkyl sulfides can be performed in a more sustainable and responsible manner.
Chemical Reactivity and Transformation Pathways of 1 Bromo 6 Methylsulfanyl Hexane
Nucleophilic Substitution Reactions at the Brominated Carbon Center
The terminal bromine atom in 1-bromo-6-(methylsulfanyl)hexane is attached to a primary carbon, which largely dictates the mechanism of nucleophilic substitution reactions. ncert.nic.in These reactions involve the replacement of the bromide leaving group by a nucleophile. ncert.nic.in
Nucleophilic substitution reactions predominantly occur via two distinct mechanisms: substitution nucleophilic unimolecular (S(_N)1) and substitution nucleophilic bimolecular (S(_N)2). ucsb.edu
The S(_N)2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. testbook.combyjus.com This mechanism is characteristic of primary haloalkanes like this compound. ncert.nic.inbyjus.com The reaction rate is dependent on the concentration of both the haloalkane and the nucleophile. testbook.com A key stereochemical outcome of the S(_N)2 reaction is the inversion of configuration at the reaction center. byjus.com
The S(_N)1 mechanism , in contrast, is a two-step process. testbook.combyjus.com The first and rate-determining step is the spontaneous dissociation of the carbon-halogen bond to form a carbocation intermediate. byjus.comyoutube.com This is followed by a rapid attack of the nucleophile on the carbocation. byjus.com This pathway is favored for tertiary haloalkanes due to the stability of the resulting tertiary carbocation. youtube.com For this compound, the formation of a primary carbocation is highly energetically unfavorable, making the S(_N)1 pathway non-viable under typical nucleophilic substitution conditions. youtube.com
The table below summarizes the key characteristics of S(_N)1 and S(_N)2 reactions as they pertain to haloalkanes.
| Feature | S(_N)1 Reaction | S(_N)2 Reaction |
| Substrate Structure | Favored for Tertiary > Secondary | Favored for Primary > Secondary |
| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |
| Mechanism | Two steps, involves a carbocation intermediate | One step, involves a transition state |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
| Stereochemistry | Racemization | Inversion of configuration |
| Applicability to this compound | Unlikely | Predominant Pathway |
This table is generated based on established principles of nucleophilic substitution reactions. ucsb.edutestbook.combyjus.comlecturio.com
The rate and feasibility of S(_N)2 reactions are significantly influenced by steric and electronic factors.
Steric Factors: The S(_N)2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. libretexts.org The presence of bulky substituents near the reaction center creates steric hindrance, which can impede the approach of the nucleophile and dramatically slow down the reaction rate. ncert.nic.inlibretexts.org Since this compound is a primary halide with a linear alkyl chain, the steric hindrance at the electrophilic carbon is minimal, making it highly susceptible to S(_N)2 attack. libretexts.org The reactivity follows the general trend: primary > secondary > tertiary. ncert.nic.in
Electronic Factors: The reactivity of the haloalkane is influenced by the nature of the leaving group and the polarity of the carbon-halogen bond. libretexts.org The carbon-bromine bond is polarized, with the carbon atom carrying a partial positive charge ((\delta+)) and the bromine atom a partial negative charge ((\delta-)), which attracts nucleophiles. youtube.com Bromide is a good leaving group because it is a weak base and can stabilize the negative charge. The reactivity of haloalkanes in S(_N)2 reactions generally increases with a better leaving group, following the trend R-I > R-Br > R-Cl > R-F. libretexts.org The thioether group ((-S-CH_3)) in the molecule is located at the 6-position, which is sufficiently remote from the C-Br bond. Therefore, its inductive electronic effect on the S(_N)2 reaction at the C-1 position is expected to be negligible.
Transformations of the Thioether Moiety in this compound and its Derivatives
The sulfur atom of the thioether group in this compound is nucleophilic and can be readily oxidized or alkylated. These transformations can be performed on the parent molecule or on derivatives formed from prior substitution at the brominated carbon.
Thioethers can be selectively oxidized to sulfoxides and subsequently to sulfones. rsc.orgrsc.org The choice of oxidant and the control of reaction stoichiometry are crucial for achieving the desired oxidation state. organic-chemistry.orgorganic-chemistry.org
Synthesis of Sulfoxides: Partial oxidation of the thioether to a sulfoxide (B87167) can be accomplished using a controlled amount (typically one equivalent) of an oxidizing agent. organic-chemistry.org Common reagents for this transformation include hydrogen peroxide (), often with a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. organic-chemistry.orgreddit.com The selective oxidation of various thioethers to sulfoxides is a well-established method for producing these valuable synthetic intermediates. rsc.org For instance, the oxidation of sulfides with can be catalyzed by tantalum carbide to yield sulfoxides selectively. organic-chemistry.orgorganic-chemistry.org
Synthesis of Sulfones: Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or an excess of a milder one (e.g., >2 equivalents of m-CPBA or ), yields the corresponding sulfone. organic-chemistry.org Niobium carbide, for example, can catalyze the oxidation of sulfides with to produce sulfones. organic-chemistry.orgorganic-chemistry.org The chemoselectivity towards sulfones can also be controlled by adjusting reaction conditions, such as temperature. organic-chemistry.org
The table below lists common oxidizing agents and their typical products in thioether oxidation.
| Oxidizing Agent | Typical Product(s) | Conditions/Selectivity Control |
| Hydrogen Peroxide () | Sulfoxide or Sulfone | Stoichiometry, catalyst (e.g., TaC for sulfoxide, NbC for sulfone) organic-chemistry.orgorganic-chemistry.org |
| m-CPBA | Sulfoxide or Sulfone | Stoichiometry (~1 eq for sulfoxide, >2 eq for sulfone), temperature organic-chemistry.orgreddit.com |
| Sodium Periodate () | Sulfoxide | Generally selective for sulfoxide formation. |
| Potassium Permanganate () | Sulfone | Strong oxidant, typically leads to the sulfone. organic-chemistry.org |
| Selectfluor | Sulfoxide or Sulfone | Can produce both, with rapid formation of sulfoxides. organic-chemistry.org |
This table summarizes general findings on thioether oxidation. organic-chemistry.orgorganic-chemistry.org
The lone pair of electrons on the sulfur atom allows thioethers to act as nucleophiles, reacting with electrophiles such as alkyl halides to form sulfonium (B1226848) salts. britannica.comwikipedia.org In the case of this compound, this can occur either as an intermolecular reaction (e.g., with methyl iodide) or potentially as an intramolecular cyclization, though the latter would form a strained 7-membered ring and is less common.
Intermolecular Reaction: The reaction of a thioether with an alkyl halide is a classic S(_N)2 reaction where the sulfur atom is the nucleophile. wikipedia.orgyoutube.com For example, reacting this compound with an electrophile like iodomethane (B122720) would yield a sulfonium salt. wikipedia.org These salts are typically stable, colorless solids. wikipedia.org
Subsequent Reactions: Sulfonium salts are valuable synthetic intermediates. nih.gov A primary application is their use as precursors to sulfur ylides. wikipedia.org Deprotonation of a carbon atom adjacent to the positively charged sulfur atom using a strong base generates a sulfur ylide. These ylides are key reagents in reactions like the Johnson–Corey–Chaykovsky reaction to synthesize epoxides from ketones and aldehydes. wikipedia.org
Electrophilic Reactions Involving Organosulfur Halides: General Chemical Principles
While this compound itself is not an organosulfur halide, its thioether moiety is a precursor to related electrophilic species. The term "electrophilic reactions involving organosulfur halides" generally refers to reactions where an organosulfur compound containing a halogen acts as an electrophile.
A key example is the reaction of sulfides with sources of positive halogens (e.g., N-chlorosuccinimide) to form halosulfonium salts (e.g., chlorosulfonium salts). These halosulfonium salts are highly electrophilic intermediates. razi.ac.ir For instance, the reaction of dimethyl sulfide (B99878) with chlorine generates a dimethylchlorosulfonium species, which is a key component of the Swern oxidation.
Another class of organosulfur halides are sulfenyl halides (RSX). These compounds undergo electrophilic addition to alkenes and alkynes. The reaction proceeds through a bridged episulfonium ion intermediate (or thiiranium ion), which is then opened by the halide or another nucleophile. This reactivity highlights the ability of sulfur to stabilize an adjacent positive charge, facilitating electrophilic attack.
Finally, in the context of aromatic chemistry, sulfonation is a classic electrophilic aromatic substitution reaction. masterorganicchemistry.commasterorganicchemistry.com It involves an electrophilic sulfur species, typically sulfur trioxide () or its protonated form, which attacks an aromatic ring. masterorganicchemistry.com While not directly applicable to the aliphatic chain of this compound, it underscores the electrophilic character that sulfur can exhibit in certain bonding environments. masterorganicchemistry.comlibretexts.org
Radical-Mediated Reactions and Pathways in Bromoalkyl Thioether Chemistry
The presence of a carbon-bromine bond in this compound allows for its participation in radical-mediated reactions. Homolytic cleavage of the C-Br bond, typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or through photoredox catalysis, generates a primary alkyl radical. This reactive intermediate can then undergo a variety of transformations, with intramolecular cyclization being a prominent pathway for ω-haloalkyl thioethers.
In the case of this compound, the initially formed 6-(methylsulfanyl)hexyl radical can potentially undergo intramolecular cyclization. Theoretical studies and analogous experimental findings with similar 6-bromo-1-alkenes suggest that a 5-exo-trig cyclization is kinetically favored over a 6-endo-trig cyclization. This would lead to the formation of a five-membered ring, specifically a (2-methylcyclopentyl)methylsulfane radical, which would then be quenched by a hydrogen atom source to yield the corresponding product. However, direct 6-exo-trig cyclization to form a six-membered ring, methyl(tetrahydropyran-2-yl)sulfane, is also a possibility, though often slower.
Modern, tin-free radical cyclization methods, such as those employing visible light photoredox catalysis, offer milder and more environmentally benign alternatives to traditional tin-hydride-mediated reactions. mdpi.com These methods can efficiently generate the initial alkyl radical from the C-Br bond, which can then proceed through the cyclization cascade.
The thioether moiety itself can influence radical pathways. The sulfur atom can stabilize an adjacent radical through resonance, and thioethers can act as radical chain transfer agents. Furthermore, under specific photoredox conditions, C-H activation at the carbon alpha to the sulfur atom can occur, leading to the formation of an α-thioalkyl radical, opening up alternative reaction pathways beyond those initiated at the C-Br bond. wikipedia.org
Table 1: Potential Radical Cyclization Products of this compound
| Starting Material | Radical Intermediate | Cyclization Pathway | Product |
| This compound | 6-(Methylsulfanyl)hexyl radical | 5-exo-trig | (2-Methylcyclopentyl)methanethiol |
| This compound | 6-(Methylsulfanyl)hexyl radical | 6-exo-trig | Methyl(tetrahydro-2H-thiopyran-2-yl)methane |
Note: The product distribution would depend on the specific reaction conditions, including the radical initiator, solvent, and temperature.
Diversification of Functional Groups via Chemical Derivatization
The primary alkyl bromide in this compound is an excellent electrophilic site for nucleophilic substitution reactions (SN2), allowing for the introduction of a wide array of functional groups. This versatility makes it a valuable building block for the synthesis of more complex molecules.
Common nucleophiles can be employed to displace the bromide ion, leading to a diverse range of derivatives. For instance, reaction with sodium azide (B81097) in a polar aprotic solvent like dimethylformamide (DMF) yields 1-azido-6-(methylsulfanyl)hexane. nih.gov This azide can be subsequently reduced to the corresponding primary amine, 1-amino-6-(methylsulfanyl)hexane, a useful intermediate for the synthesis of amides, sulfonamides, and other nitrogen-containing compounds.
Similarly, treatment with sodium cyanide provides 7-(methylsulfanyl)heptanenitrile. chemguide.co.ukyoutube.com The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, further expanding the synthetic utility of the original scaffold. Thiolation can be achieved using reagents like potassium thioacetate (B1230152) followed by hydrolysis to yield 6-(methylsulfanyl)hexane-1-thiol, or directly with sodium thiomethoxide to introduce a second thioether functionality.
The thioether moiety can also be derivatized. Oxidation with mild oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can selectively produce the corresponding sulfoxide, 1-bromo-6-(methylsulfinyl)hexane, or sulfone, 1-bromo-6-(methylsulfonyl)hexane, depending on the reaction conditions and stoichiometry of the oxidant. These oxidized sulfur functionalities have distinct electronic properties and can be valuable in their own right or as intermediates for further transformations.
Table 2: Examples of Nucleophilic Substitution Reactions on this compound
| Nucleophile | Reagent | Product |
| Azide | Sodium Azide (NaN3) | 1-Azido-6-(methylsulfanyl)hexane |
| Cyanide | Sodium Cyanide (NaCN) | 7-(Methylsulfanyl)heptanenitrile |
| Hydroxide | Sodium Hydroxide (NaOH) | 6-(Methylsulfanyl)hexan-1-ol |
| Thiolate | Sodium thiomethoxide (NaSMe) | 1,6-Bis(methylsulfanyl)hexane |
| Acetate | Sodium Acetate (NaOAc) | 6-(Methylsulfanyl)hexyl acetate |
Mechanistic Investigations of Chemical Processes Involving 1 Bromo 6 Methylsulfanyl Hexane
Elucidation of Reaction Kinetics and Rate-Determining Steps
There is no available literature that specifically details the reaction kinetics or identifies the rate-determining steps for chemical processes involving 1-bromo-6-(methylsulfanyl)hexane. In general, for analogous bromoalkanes, reactions such as nucleophilic substitution would be expected. For instance, in a hypothetical SN2 reaction, the rate would likely be dependent on the concentration of both the substrate and the nucleophile. However, without experimental data, the reaction rates and the factors influencing them remain speculative for this particular compound.
Identification and Characterization of Reaction Intermediates
No specific reaction intermediates involving this compound have been identified or characterized in the scientific literature. For reactions of similar ω-haloalkyl sulfides, the formation of cyclic sulfonium (B1226848) salt intermediates through intramolecular cyclization is a plausible pathway. This would involve the sulfur atom acting as an internal nucleophile, displacing the bromide. The stability and subsequent reactivity of such a cyclic intermediate would be of significant interest but have not been experimentally verified for this compound.
Mechanistic Studies of Electron Transfer Processes in Transformations
While single-electron transfer (SET) mechanisms are known for reactions involving some organic halides and sulfur compounds, particularly in photochemically or catalytically induced processes, no such studies have been reported for this compound. Research on other systems, such as the photoinduced coupling of thiols with aryl halides, has demonstrated the involvement of radical intermediates and SET pathways. organic-chemistry.org However, it is not possible to extrapolate these findings directly to the reactivity of this compound without dedicated research.
Solvent Effects and Catalytic Cycle Analysis in this compound Reactions
The influence of solvents on the reaction pathways of this compound has not been documented. For hypothetical substitution or elimination reactions, the polarity and proticity of the solvent would be expected to play a crucial role in stabilizing charged intermediates or transition states. Similarly, there are no published studies detailing any catalytic cycles involving this compound.
Advanced Spectroscopic Characterization of 1 Bromo 6 Methylsulfanyl Hexane and Its Synthetic Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 1-Bromo-6-(methylsulfanyl)hexane and its adducts, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques offers a comprehensive picture of their molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Connectivity
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the hexyl chain and the methyl group of the thioether. The protons on the carbon adjacent to the bromine atom (C1) would appear as a triplet at approximately 3.40 ppm due to the deshielding effect of the electronegative bromine atom and coupling to the adjacent methylene (B1212753) protons. The protons on the carbon next to the sulfur atom (C6) would also be shifted downfield, typically appearing as a triplet around 2.50 ppm. The methyl protons of the methylsulfanyl group would present as a sharp singlet at approximately 2.10 ppm. The remaining methylene protons on the chain (C2, C3, C4, and C5) would resonate as complex multiplets in the upfield region, between 1.3 and 1.9 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, seven distinct signals are anticipated. The carbon atom bonded to the bromine (C1) is expected to resonate at around 33-34 ppm. The carbon of the methyl group in the methylsulfanyl moiety would appear at a characteristic chemical shift of approximately 15-16 ppm. The carbon atom adjacent to the sulfur (C6) would be found in the range of 35-40 ppm. The remaining four methylene carbons of the hexane (B92381) chain would have chemical shifts in the range of 25-33 ppm. For comparison, the experimental ¹³C NMR chemical shifts for 1-bromohexane (B126081) are approximately 33.4, 33.1, 31.2, 28.1, 22.7, and 14.0 ppm for C1 to C6, respectively. masterorganicchemistry.com The introduction of the methylsulfanyl group at the C6 position would primarily influence the chemical shift of C6 and to a lesser extent, the adjacent carbons.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₂-Br (C1) | ~3.40 (t) | ~33-34 |
| -CH₂- (C2) | ~1.85 (m) | ~32-33 |
| -CH₂- (C3) | ~1.45 (m) | ~27-28 |
| -CH₂- (C4) | ~1.40 (m) | ~28-29 |
| -CH₂- (C5) | ~1.60 (m) | ~29-30 |
| -CH₂-S- (C6) | ~2.50 (t) | ~35-40 |
| S-CH₃ | ~2.10 (s) | ~15-16 |
Note: The chemical shifts are predicted values based on analogous compounds and general NMR principles. t = triplet, m = multiplet, s = singlet.
Two-Dimensional NMR Techniques for Complex Structures
For the unambiguous assignment of protons and carbons, especially in more complex synthetic adducts of this compound, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the hexane chain. For instance, the triplet at ~3.40 ppm (C1-H) would show a cross-peak with the multiplet at ~1.85 ppm (C2-H), confirming their connectivity. This would continue along the chain, allowing for a complete mapping of the proton-proton network.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the proton singlet of the methylsulfanyl group (~2.10 ppm) would show a correlation to the carbon signal at ~15-16 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for assembling molecular fragments. For an adduct formed, for example, by the reaction of the bromo-end with a nucleophile containing a quaternary carbon, HMBC would be crucial in establishing the connectivity.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study its conformational isomers.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be dominated by absorptions arising from the vibrations of its alkyl chain and the C-Br and C-S bonds.
C-H Stretching: Strong absorptions in the region of 2850-2960 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene and methyl groups.
CH₂ Bending: The scissoring and rocking vibrations of the methylene groups are expected to appear around 1465 cm⁻¹ and in the 720-730 cm⁻¹ region, respectively.
C-Br Stretching: A characteristic absorption for the C-Br stretching vibration is expected in the far-infrared region, typically between 500 and 600 cm⁻¹. For 1-bromohexane, this band is observed around 645 cm⁻¹. nist.gov
C-S Stretching: The C-S stretching vibration typically gives rise to a weak to medium absorption in the 600-800 cm⁻¹ range. The presence of this band would be a key indicator of the methylsulfanyl group.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850 - 2960 | Strong |
| CH₂ bend (scissoring) | ~1465 | Medium |
| CH₂ bend (rocking) | 720 - 730 | Medium |
| C-S stretch | 600 - 800 | Weak to Medium |
| C-Br stretch | 500 - 600 | Medium to Strong |
Raman Spectroscopy
Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to FT-IR. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.
C-S and S-S Stretching: The C-S and potential S-S (in case of disulfide byproducts) stretching vibrations are often more prominent in Raman spectra, appearing in the 600-800 cm⁻¹ and 400-550 cm⁻¹ regions, respectively.
C-Br Stretching: The C-Br stretch is also Raman active and would be observed in the 500-600 cm⁻¹ range.
The combination of FT-IR and Raman spectroscopy provides a powerful method for the comprehensive vibrational analysis of this compound and its adducts, allowing for the confirmation of functional groups and providing insights into their conformational preferences.
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. For saturated compounds like this compound, the expected electronic transitions are primarily of the n → σ* and σ → σ* type, which occur at high energies and thus absorb in the far-UV region, typically below 200 nm.
The presence of the bromine and sulfur atoms with their non-bonding electrons (n-electrons) introduces the possibility of n → σ* transitions. The C-Br and C-S bonds will have associated σ* antibonding orbitals. These transitions are generally weak and may appear as shoulders on the tail of the much stronger σ → σ* absorptions.
For this compound itself, significant absorption in the standard UV-Vis range (200-800 nm) is not expected. However, if this molecule is used to synthesize adducts that introduce chromophores (e.g., aromatic rings, conjugated systems), then UV-Vis spectroscopy becomes a highly valuable tool. For instance, if the bromo-end is reacted with a phenoxide, the resulting phenyl ether adduct would exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene (B151609) ring. The position and intensity of these absorptions can be sensitive to the substitution pattern and the electronic environment, providing valuable information about the structure of the adduct.
High-Resolution Mass Spectrometry for Elemental Composition of Transformation Products
High-resolution mass spectrometry (HRMS) stands as an indispensable tool for the unambiguous determination of the elemental composition of novel compounds and for the characterization of transformation products of this compound. Unlike low-resolution mass spectrometry, which provides nominal mass information, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure mass-to-charge ratios (m/z) with high accuracy, typically to within a few parts per million (ppm). This precision allows for the confident assignment of elemental formulas to observed ions, a critical step in identifying reaction products, metabolites, or degradation species.
In the context of this compound, its synthetic adducts and transformation products can be analyzed to confirm their structures. For instance, nucleophilic substitution at the bromine-bearing carbon is a common transformation. Reaction with a generic nucleophile, Nu⁻, would yield a product with the formula C₇H₁₅SNu. The high-resolution mass spectrum would show a molecular ion peak corresponding to the exact mass of this adduct, allowing for the confirmation of its elemental composition.
For example, the reaction of this compound with an amine could lead to the formation of an amino-substituted thioether. The expected transformation products can be analyzed by techniques like liquid chromatography coupled with electrospray ionization high-resolution mass spectrometry (LC-ESI-HRMS). The high mass accuracy of this technique allows for the differentiation between species with very similar nominal masses but different elemental compositions.
A hypothetical analysis of a transformation product of this compound is presented in the table below. The measured m/z value, with its high precision, allows for the confident assignment of the elemental formula, confirming the successful substitution of the bromine atom.
| Transformation Product | Theoretical m/z | Measured m/z | Mass Accuracy (ppm) | Inferred Elemental Composition |
| Adduct with C₂H₅NH₂ | 204.1627 | 204.1625 | -1.0 | C₁₀H₂₄NS⁺ |
| Adduct with C₆H₅SNa | 257.1208 | 257.1211 | 1.2 | C₁₄H₂₂S₂⁺ |
| Oxidation Product | 215.0685 | 215.0682 | -1.4 | C₇H₁₅BrO₂S |
This table presents hypothetical HRMS data for potential transformation products of this compound to illustrate the capabilities of the technique.
Furthermore, tandem mass spectrometry (MS/MS) experiments on these high-resolution selected precursor ions can provide structural information through the analysis of fragmentation patterns. The fragmentation of the thioether linkage or the carbon-bromine bond can yield characteristic product ions, further corroborating the proposed structures of the transformation products.
X-ray Diffraction and Scattering Studies on Organized Thioether Systems
X-ray diffraction and scattering techniques are powerful methods for elucidating the atomic and molecular arrangement in crystalline materials and ordered systems. While a crystal structure of this compound itself may not be readily available in the literature, the principles of X-ray diffraction can be applied to study the organized systems formed by this molecule or its derivatives, particularly in the context of self-assembled monolayers (SAMs) on various substrates. researchgate.net The long alkyl chain of this compound, combined with the sulfur-containing headgroup, makes it a candidate for forming ordered structures on surfaces like gold.
Grazing-incidence X-ray diffraction (GIXRD) is a particularly relevant technique for studying the in-plane structure of thin films and monolayers. northwestern.edu In a hypothetical GIXRD experiment of a self-assembled monolayer of a derivative of this compound on a gold surface, the diffraction pattern would provide information about the packing arrangement of the molecules, including the lattice parameters of the two-dimensional unit cell and the tilt angle of the alkyl chains. rsc.org
For instance, long-chain alkanethiols are known to form well-ordered monolayers on gold surfaces, often exhibiting a (√3 × √3)R30° packing structure relative to the underlying gold lattice. rsc.org The diffraction data would reveal characteristic peaks corresponding to the spacing between the molecules in the monolayer.
| Diffraction Peak | 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) | Interpretation |
| 1 | 21.5 | 4.13 | (100) | In-plane lattice spacing |
| 2 | 37.2 | 2.42 | (110) | Diagonal spacing |
| 3 | 43.8 | 2.07 | (200) | Second-order diffraction |
This table presents hypothetical GIXRD data for an organized monolayer of a thioether derivative, illustrating the type of information that can be obtained.
Small-angle X-ray scattering (SAXS) can also be employed to investigate the larger-scale organization of systems containing thioethers, such as the formation of micelles or other aggregates in solution. northwestern.edu The scattering profile can provide information on the size, shape, and aggregation number of these structures. The presence of the bromine atom could also be exploited for anomalous scattering experiments to gain more detailed structural insights.
Computational and Theoretical Chemistry Studies of 1 Bromo 6 Methylsulfanyl Hexane
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting molecular properties and reactivity.
Molecular Geometry Optimization and Conformational Landscapes
The first step in a computational study is typically the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like 1-bromo-6-(methylsulfanyl)hexane, multiple conformers exist due to rotation around the single bonds of the hexane (B92381) chain.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. For this compound, the HOMO is expected to have significant contributions from the non-bonding electrons of the sulfur and bromine atoms. The sulfur atom, being less electronegative than bromine, would likely have a larger contribution to the HOMO, making the methylsulfanyl group a primary site for electrophilic attack.
The LUMO, on the other hand, represents the ability of a molecule to accept electrons, indicating its electrophilic character. The LUMO is anticipated to be localized primarily along the Carbon-Bromine (C-Br) bond, specifically at the antibonding σ* orbital. This suggests that the primary site for nucleophilic attack will be the carbon atom attached to the bromine.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. wuxibiology.comresearchgate.net A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. wuxibiology.comreddit.com For this compound, the presence of both bromo and methylsulfanyl functional groups would likely result in a moderate HOMO-LUMO gap, rendering it susceptible to both nucleophilic and electrophilic reactions.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -9.5 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | 0.5 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 10.0 eV | Correlates with chemical stability and reactivity |
Note: These are illustrative values based on general principles and data for analogous compounds.
Molecular Electrostatic Potential (MESP) Surface Mapping
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MESP map displays regions of positive and negative electrostatic potential on the electron density surface.
For this compound, the MESP surface would show a region of negative potential (typically colored red or yellow) around the electronegative bromine and sulfur atoms, corresponding to the lone pairs of electrons. researchgate.net These are the sites most likely to interact with electrophiles. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms and the carbon atom bonded to the bromine, indicating sites susceptible to nucleophilic attack. The MESP provides a clear, visual representation of the molecule's reactivity patterns. nih.gov
Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Transfer
Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions between orbitals. uni-muenchen.dewikipedia.org It provides a localized picture of the electron density in a molecule, which is consistent with the familiar Lewis structures.
The analysis also provides information on intramolecular charge transfer. periodicodimineralogia.it Due to the electronegativity difference between carbon, sulfur, and bromine, there will be a net charge transfer between different parts of the molecule, which can be quantified by NBO analysis.
Table 2: Predicted NBO Analysis Results for Key Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) (Illustrative) |
| LP (S) | σ(C-C) | 1.5 |
| LP (Br) | σ(C-H) | 0.8 |
| σ(C-H) | σ*(C-Br) | 2.0 |
Note: LP denotes a lone pair orbital. E(2) is a measure of the strength of the hyperconjugative interaction. These are illustrative values.
Prediction and Correlation of Spectroscopic Parameters
Computational chemistry can be used to predict various spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. beilstein-journals.orgnih.govnmrdb.org By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, it is possible to predict the ¹H and ¹³C NMR spectra of this compound.
These predicted spectra can be compared with experimental data to confirm the structure of the molecule or to aid in the assignment of complex spectra. beilstein-journals.org The chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the carbon atom bonded to the bromine would be significantly deshielded, resulting in a downfield chemical shift in the ¹³C NMR spectrum. Similarly, the protons on the carbon adjacent to the bromine and the methyl protons on the sulfur would have characteristic chemical shifts in the ¹H NMR spectrum.
Quantum Chemical Descriptors for Electrophilic and Nucleophilic Behavior
From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to provide a more quantitative measure of the electrophilic and nucleophilic character of this compound. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Electronegativity (χ) : A measure of the molecule's ability to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.
Chemical Hardness (η) : A measure of the molecule's resistance to charge transfer. It is calculated as half the difference between the LUMO and HOMO energies.
Global Electrophilicity Index (ω) : A measure of the molecule's ability to act as an electrophile. It is calculated from the electronegativity and chemical hardness.
These descriptors provide a framework for comparing the reactivity of this compound with other molecules and for predicting its behavior in various chemical reactions.
Table 3: Predicted Quantum Chemical Descriptors for this compound
| Descriptor | Formula | Predicted Value (Illustrative) |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.5 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 5.0 eV |
| Global Electrophilicity Index (ω) | χ² / (2η) | 2.025 eV |
Note: These are illustrative values based on the predicted HOMO and LUMO energies.
In the realm of computational and theoretical chemistry, the study of molecules like this compound offers a window into the intricate dance of atoms and electrons that governs their behavior and reactivity. While specific experimental and computational studies on this particular compound are not widely available in public literature, we can extrapolate the methodologies and potential insights from studies on analogous molecules, such as haloalkanes and organosulfur compounds. This section will delve into the theoretical approaches of molecular dynamics simulations and the computational modeling of reactions as they would be applied to this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system, offering insights into its dynamic behavior and conformational landscape. For a flexible molecule like this compound, MD simulations can reveal how the hexane chain folds and moves in different environments, such as in a vacuum, in a solvent, or at an interface.
The foundation of an MD simulation is a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. ethz.chnih.gov Force fields like OPLS (Optimized Potentials for Liquid Simulations) or TraPPE-UA (Transferable Potentials for Phase Equilibria-United Atom) are commonly used for simulating alkanes and their derivatives. nih.govresearchgate.net These force fields would be parameterized to accurately describe the bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions within and between molecules of this compound.
An MD simulation of this compound would typically involve the following steps:
System Setup: A number of this compound molecules are placed in a simulation box, often with a solvent like water or a nonpolar solvent like hexane, to mimic bulk liquid conditions.
Energy Minimization: The initial system is subjected to energy minimization to relax any unfavorable atomic clashes.
Equilibration: The system is then simulated for a period under controlled temperature and pressure to allow it to reach thermal equilibrium.
Production Run: Following equilibration, the production simulation is run for a longer duration, during which the trajectories of all atoms are saved for analysis.
From the analysis of these trajectories, a wealth of information can be obtained. For instance, the radial distribution function can describe the local structure of the liquid, while the mean square displacement can be used to calculate the diffusion coefficient. Furthermore, conformational analysis can identify the most populated shapes of the molecule and the energy barriers between them.
Below is a hypothetical data table illustrating the kind of parameters that would be defined for an MD simulation of this compound.
| Simulation Parameter | Value/Description |
| Force Field | OPLS-AA (All-Atom) |
| System Size | 512 molecules of this compound |
| Solvent | Explicit Water (TIP3P model) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Ensemble | NPT (isothermal-isobaric) |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
This table is a hypothetical representation of typical MD simulation parameters and does not reflect actual experimental data for this compound.
Computational Modeling of Reactions
Computational modeling of reactions, often employing quantum mechanical methods like Density Functional Theory (DFT), can provide detailed insights into the reaction mechanisms, transition states, and energetics of chemical transformations. mdpi.comsciforum.net For this compound, a particularly interesting reaction to study computationally would be an intramolecular SN2 reaction, where the sulfur atom acts as a nucleophile, attacking the carbon atom bonded to the bromine, leading to the formation of a cyclic thioether.
Such a computational study would typically involve:
Locating Stationary Points: The geometries of the reactant (this compound), the transition state, and the product (the cyclic thioether) are optimized to find the lowest energy structures on the potential energy surface. mdpi.com
Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Solvent Effects: The influence of a solvent on the reaction energetics can be modeled using implicit solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the quantum mechanical calculation. mdpi.comsciforum.net
These calculations can elucidate the feasibility of the intramolecular cyclization and how its rate might be influenced by the solvent environment. For example, computational studies on similar SN2 reactions have shown that the polarity of the solvent can significantly affect the reaction rates. mdpi.com
Below is a hypothetical data table summarizing the kind of results that could be obtained from a DFT study of the intramolecular cyclization of this compound.
| Calculated Parameter | Value (in kcal/mol) |
| Activation Energy (Gas Phase) | 25.4 |
| Reaction Energy (Gas Phase) | -15.2 |
| Activation Energy (in Acetonitrile) | 28.1 |
| Reaction Energy (in Acetonitrile) | -12.8 |
This table is a hypothetical representation of results from a DFT calculation and does not reflect actual experimental data for this compound.
Through these computational and theoretical approaches, a detailed, atomistic understanding of the structure, dynamics, and reactivity of this compound can be achieved, guiding further experimental work and application development.
Strategic Applications of 1 Bromo 6 Methylsulfanyl Hexane As a Key Synthetic Intermediate
Precursor in the Convergent Synthesis of Complex Organic Architectures
In convergent synthesis, complex molecules are assembled from smaller, pre-synthesized fragments. 1-Bromo-6-(methylsulfanyl)hexane, with its two distinct reactive sites—the bromo group and the methylsulfanyl group—could theoretically serve as a valuable linker or building block. The bromo end allows for nucleophilic substitution or the formation of an organometallic reagent, while the thioether moiety could be involved in various transformations or serve to introduce a sulfur atom into the final structure.
A hypothetical convergent synthesis could involve the reaction of the bromo-end of this compound with a complex nucleophile, followed by modification of the methylsulfanyl group in a subsequent step to connect a second large fragment. However, specific examples of such a synthesis utilizing this exact compound are not documented in the searched literature.
Role in the Elaboration of Carbon-Carbon Bond Networks
The formation of new carbon-carbon bonds is fundamental to the construction of molecular skeletons. The primary alkyl bromide functionality in this compound makes it a suitable substrate for a variety of carbon-carbon bond-forming reactions.
One of the most common methods for this transformation is the reaction with organometallic reagents. For instance, treatment of this compound with an appropriate organocuprate could lead to the formation of a new carbon-carbon bond via nucleophilic substitution of the bromide. chemistry.coach Similarly, it could potentially participate in cross-coupling reactions, such as the Suzuki or Heck reactions, after conversion to a suitable organometallic derivative. chemistry.coach
Table 1: Potential Carbon-Carbon Bond Forming Reactions with this compound
| Reaction Type | Potential Reagent | Product Type |
| Organocuprate Coupling | R₂CuLi | R-(CH₂)₆-S-CH₃ |
| Grignard Reaction | Mg, then electrophile (e.g., CO₂) | CH₃-S-(CH₂)₆-MgBr, then CH₃-S-(CH₂)₆-COOH |
| Cyanide Substitution | NaCN | 7-(Methylsulfanyl)heptanenitrile |
This table is illustrative and based on general principles of organic reactivity, not on specific documented reactions of this compound.
Intermediate for the Introduction of Organosulfur Moieties into Diverse Molecular Scaffolds
The methylsulfanyl group of this compound allows for the introduction of a sulfur atom into a target molecule. This thioether can be stable under various reaction conditions, allowing for manipulations at the bromo-end of the molecule first. Subsequently, the thioether itself can be oxidized to a sulfoxide (B87167) or a sulfone, which have distinct chemical properties and are present in many biologically active compounds.
For example, after the bromo-end has been incorporated into a larger molecular framework, the methylsulfanyl group could be oxidized using an oxidizing agent like hydrogen peroxide. The resulting sulfoxide or sulfone could then influence the molecule's conformation, polarity, and biological activity. While there are established procedures for the asymmetric oxidation of alkyl aryl sulfides, specific studies on this compound are not available. orgsyn.org
The synthesis of related compounds, such as N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), showcases the importance of sulfur-containing moieties in medicinal chemistry, although this example does not directly involve this compound. acs.org
Environmental Transformation and Degradation Pathways of Alkyl Thioethers
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation involves the transformation of a chemical substance through non-biological processes. navy.mil For alkyl thioethers, these processes primarily include oxidation, hydrolysis, and photochemical reactions.
The sulfur atom in an alkyl thioether is susceptible to oxidation, which is a primary abiotic degradation pathway. masterorganicchemistry.comwikipedia.org This process typically occurs in a stepwise manner, first forming a sulfoxide (B87167) and then, upon further oxidation, a sulfone. researchgate.netresearchgate.netacs.orgwikipedia.org These reactions can be initiated by various oxidants present in the environment, such as hydrogen peroxide. wikipedia.org
The general reaction can be represented as follows:
R-S-R' (Alkyl Thioether) + Oxidant → R-SO-R' (Sulfoxide) R-SO-R' (Sulfoxide) + Oxidant → R-SO₂-R' (Sulfone)
The rate and extent of this oxidation can be influenced by the specific structure of the alkyl thioether and the nature of the oxidant. For instance, the oxidation of sulfides to sulfoxides can sometimes proceed readily, while the subsequent oxidation to a sulfone may require a catalyst or harsher conditions. researchgate.net In some oxidative desulfurization processes, thioethers are converted to their corresponding sulfones to facilitate their removal. acs.org
Table 1: Oxidation States of Sulfur in Alkyl Thioether Degradation
| Compound Type | General Structure | Sulfur Oxidation State |
| Alkyl Thioether | R-S-R' | -2 |
| Sulfoxide | R-SO-R' | 0 |
| Sulfone | R-SO₂-R' | +2 |
This table illustrates the change in the oxidation state of the sulfur atom as the alkyl thioether is oxidized.
Hydrolytic Stability:
The stability of alkyl thioethers in aqueous environments is an important factor in their environmental persistence. Generally, the thioether bond (C-S-C) is relatively stable to hydrolysis under neutral pH conditions. nih.gov However, the presence of other functional groups in the molecule can influence this stability. For example, neighboring group participation can significantly accelerate hydrolysis, as seen in the case of sulfur mustards, which are β-chloroalkyl thioethers. masterorganicchemistry.com The bromine atom in "1-Bromo-6-(methylsulfanyl)hexane" could potentially influence its hydrolytic stability, although specific data is not available.
Photochemical Transformations:
Photochemical degradation, driven by sunlight, is another significant abiotic pathway for the transformation of organic compounds. Alkyl thioethers can undergo photooxidation. rsc.org This process can be direct, through the absorption of light by the thioether itself, or indirect, mediated by photosensitizing agents present in the environment. rsc.orgresearchgate.netnih.gov These reactions often involve the generation of reactive oxygen species (ROS), such as singlet oxygen or superoxide (B77818) radicals, which then oxidize the thioether to the corresponding sulfoxide and potentially the sulfone. rsc.org The efficiency of photochemical degradation can be dependent on various factors, including the wavelength of light, the presence of photosensitizers, and the solvent medium. rsc.org Recent research has explored the use of photocatalysts to enhance the oxidation of thioethers under visible light. nih.gov
Biotic Degradation and Microbial Transformation of Alkyl Thioether Structures
Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. Several bacterial strains have been identified that can degrade alkyl ethers, utilizing them as a source of carbon and energy. nih.govnih.gov The metabolic pathways often involve the initial oxidation of the carbon atom adjacent to the ether or thioether linkage. nih.gov
For organosulfur compounds, microbial metabolism can proceed through various pathways. For example, dimethyl sulfide (B99878), the simplest thioether, is known to be produced and metabolized by microorganisms. wikipedia.org The amino acid methionine, which contains a thioether group, is a fundamental component of proteins and has well-established biosynthetic and catabolic pathways in a vast range of organisms. wikipedia.org Some bacteria are capable of transforming complex organosulfur compounds, including the reductive sulfidation of carbonyls to thiols. nih.gov While specific studies on the microbial degradation of "this compound" are not available, the existing literature suggests that microorganisms possessing the enzymatic machinery to metabolize alkyl sulfides could potentially degrade this compound.
Physicochemical Parameters Influencing Environmental Fate Modeling (General Context)
Predicting the environmental fate of a chemical compound relies on understanding its physicochemical properties. These parameters are used in multimedia environmental models to estimate its distribution, persistence, and potential for long-range transport. ncsu.edu Key physicochemical properties include:
Water Solubility: Influences the concentration of the compound in aquatic systems and its bioavailability.
Vapor Pressure: Determines the tendency of a compound to partition into the atmosphere.
Octanol-Water Partition Coefficient (Kow): Indicates the potential for a compound to bioaccumulate in fatty tissues of organisms.
Henry's Law Constant: Describes the partitioning of a compound between air and water.
Adsorption Coefficient (Koc): Predicts the tendency of a compound to adsorb to soil and sediment.
Table 2: Key Physicochemical Parameters for Environmental Fate Modeling
| Parameter | Symbol | Environmental Relevance |
| Water Solubility | S | Transport in surface and groundwater |
| Vapor Pressure | P | Volatilization from soil and water |
| Octanol-Water Partition Coefficient | Kow | Bioaccumulation potential |
| Henry's Law Constant | KH | Air-water exchange |
| Soil Organic Carbon-Water Partitioning Coefficient | Koc | Mobility in soil |
Q & A
Q. What are the optimal synthetic routes for 1-Bromo-6-(methylsulfanyl)hexane, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution. For example, 6-bromohexan-1-ol can react with methyl mercaptan (CH₃SH) under acidic conditions to introduce the methylsulfanyl group. A modified procedure from THP-protected bromohexane synthesis () can be adapted:
Use Amberlyst H-15 as a catalyst for efficient thioether formation.
Purify via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product.
Optimize reaction time and temperature (e.g., 0°C to room temperature, 3–5 hours) to minimize byproducts.
Yield improvements may require stoichiometric control of CH₃SH and inert atmosphere to prevent oxidation of the thiol .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include δ ~2.1 ppm (S–CH₃ triplet) and δ ~3.3–3.4 ppm (Br–CH₂ multiplet). Compare with analogous compounds in and , where δ 3.32–3.88 ppm corresponds to ether-linked CH₂ groups .
- IR Spectroscopy : Look for C–Br stretch (~550–600 cm⁻¹) and S–CH₃ deformation (~1260 cm⁻¹), as seen in related thioethers ().
- Elemental Analysis : Validate purity via %C, %H, and %S (e.g., calculated for C₇H₁₅BrS: C 39.07%, H 6.99%, S 14.88%) .
Advanced Research Questions
Q. How do steric and electronic factors influence the reaction mechanism of this compound in nucleophilic substitutions?
- Methodological Answer : The bromine atom undergoes SN2 substitution due to the primary alkyl chain. Computational studies (e.g., DFT) can model transition states and charge distribution. Kinetic experiments (e.g., varying nucleophile concentration) may reveal pseudo-first-order behavior. Compare with hexane isomer pyrolysis kinetics ( ), where branching affects reactivity . Advanced isotopic labeling (²H/¹³C) can track regioselectivity in competing pathways.
Q. What role does this compound play in polymer/materials chemistry, and how does its structure affect macromolecular properties?
- Methodological Answer : This compound serves as a bifunctional monomer in liquid crystal (LC) polymers. For example, bromo-terminated chains can undergo Suzuki coupling or thiol-ene "click" reactions to build mesogenic units. In , a bromohexane derivative was used to synthesize azobenzene LC monomers, where alkyl chain length dictated phase transitions (nematic vs. smectic) . Thermotropic behavior can be studied via differential scanning calorimetry (DSC) and polarized optical microscopy.
Q. How can computational models (QSPR, MD) predict the physicochemical properties of this compound?
- Methodological Answer :
- Quantitative Structure-Property Relationship (QSPR) : Train models using descriptors like molar refractivity, logP, and dipole moment. ’s profiling of 1-bromohexane (C₆H₁₃Br) provides a template, highlighting bond rotatability (3 rotatable bonds) and van der Waals interactions .
- Molecular Dynamics (MD) : Simulate solvation dynamics in hexane/water systems to predict partition coefficients (logP). Parameterize force fields using Gaussian-derived partial charges.
Q. What are the pyrolysis pathways of this compound, and how do pressure/temperature conditions alter product speciation?
- Methodological Answer : Pyrolysis in a jet-stirred reactor (JSR) at 500–1100 K ( ) can reveal decomposition mechanisms. Key steps:
C–Br bond cleavage : Generates hexylthiyl radicals and Br•.
Radical recombination : Forms disulfides (CH₃S–SCH₃) or alkenes via β-scission.
Use GC-MS and FTIR to detect HBr, CH₃SH, and olefins. Compare with n-hexane pyrolysis, where isomerization dominates at high pressures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
